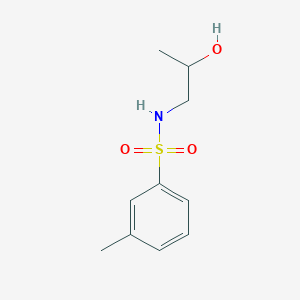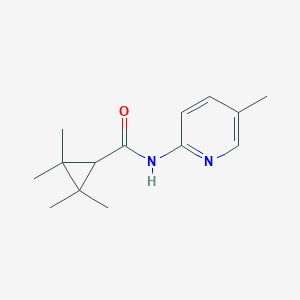
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, commonly known as CDNB, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide-based electrophile that is widely used as a model substrate for studying the activity of glutathione S-transferases (GSTs) and other enzymes involved in detoxification pathways. CDNB has also been used as a tool for studying the mechanism of action of various drugs and toxins.
作用機序
The mechanism of action of CDNB involves the formation of a glutathione conjugate by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide. This compound are a family of enzymes that catalyze the conjugation of glutathione with electrophilic compounds, leading to their detoxification. CDNB is a model substrate that is widely used to study the activity of this compound and other enzymes involved in detoxification pathways.
Biochemical and Physiological Effects:
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to inhibit the growth of cancer cells in vitro. CDNB has been used as a tool for studying the mechanism of action of various drugs and toxins. It has also been used to study the effects of environmental pollutants on human health.
実験室実験の利点と制限
One of the main advantages of using CDNB in lab experiments is its simplicity and ease of use. CDNB is a well-characterized substrate that is widely available and can be easily synthesized in a laboratory setting. However, one of the main limitations of using CDNB is its lack of specificity. CDNB is a general substrate that can be conjugated by a wide range of enzymes, making it difficult to study the activity of specific enzymes in a complex biological system.
将来の方向性
The use of CDNB in scientific research is likely to continue in the future, particularly in the study of detoxification pathways and the effects of environmental pollutants on human health. Future research could focus on developing more specific substrates for studying the activity of specific enzymes involved in detoxification pathways. Additionally, the use of CDNB in the development of new drugs and therapies could be explored further.
合成法
CDNB can be synthesized by the reaction of 4-cyanobenzenesulfonyl chloride and 2,3-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The synthesis of CDNB is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
CDNB has been extensively used in scientific research as a model substrate for studying the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways. This compound are a family of enzymes that play a critical role in the detoxification of xenobiotics and endogenous compounds. CDNB is an electrophilic substrate that is conjugated with glutathione by this compound, leading to the formation of a stable adduct that can be quantified spectrophotometrically.
特性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)14-8-6-13(10-16)7-9-14/h3-9,17H,1-2H3 |
InChIキー |
LWXVCEPZWVTINX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
正規SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)







![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)



